DL-Allylglycine

Epilepsy Models Convulsant Agents GABA Depletion

Procure DL-Allylglycine (CAS 1069-48-3) to ensure experimental reproducibility in GABAergic research and epilepsy models. This racemic mixture provides the convulsant baseline established in foundational literature, with a predictable 30-60 minute latency for seizure onset, allowing for pre-treatment paradigms. Unlike single isomers, the DL-form offers a cost-effective source material for chiral resolution of D-allylglycine, a valuable synthon for peptide synthesis. Verify your supplier provides ≥98% purity to guarantee reliable GAD inhibition.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 1069-48-3
Cat. No. B094362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Allylglycine
CAS1069-48-3
Synonyms2-Amino-4-Pentenoic Acid
Allylglycine
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
InChIKeyWNNNWFKQCKFSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Allylglycine (CAS 1069-48-3): A Racemic GAD Inhibitor and Convulsant for Neuroscience Research


DL-Allylglycine (2-amino-4-pentenoic acid) is a non-proteinogenic racemic amino acid comprising equimolar D- and L-stereoisomers [1]. It functions primarily as an inhibitor of glutamate decarboxylase (GAD; EC 4.1.1.15), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [2]. By reducing GABA levels in the central nervous system, DL-allylglycine induces convulsions and is employed as a pharmacological tool in epilepsy models and GABAergic neurotransmission studies [3].

Why DL-Allylglycine Cannot Be Substituted with Single Enantiomers or Alternative GAD Inhibitors


Generic substitution among allylglycine stereoisomers or alternative GAD inhibitors is not scientifically valid due to divergent pharmacokinetic and pharmacodynamic profiles. The L-isomer exhibits 2- to 3-fold higher convulsant potency than the D-isomer in vivo due to differential blood-brain barrier penetration and metabolic activation by stereospecific oxidases [1]. Furthermore, the inhibition mechanism of allylglycine—requiring metabolic conversion to 2-keto-4-pentenoic acid for full activity—differs fundamentally from direct competitive inhibitors like 3-mercaptopropionic acid, resulting in distinct latency and regional GABA depletion patterns [2]. Procuring the racemic DL-form ensures experimental reproducibility in legacy models while providing a cost-effective source material for chiral resolution applications.

Quantitative Differentiation of DL-Allylglycine: Comparative Evidence Against Closest Analogs


Convulsant Potency: L-Allylglycine Requires 2-3× Lower Dose Than D-Allylglycine In Vivo

In photosensitive baboons (Papio papio), L-allylglycine produces seizure enhancement at 100 mg/kg i.v., whereas the D-isomer requires 500-750 mg/kg i.v. to achieve comparable, albeit more variable, effects [1]. Spontaneous seizures occur after L-allylglycine at 150-200 mg/kg i.v., while D-allylglycine at 780 mg/kg i.v. fails to induce seizures, producing only nystagmus and extensor spasms [1]. This 2.5-5× potency differential is attributed to stereospecific brain penetration and metabolic activation by D-amino acid oxidase, which is regionally restricted to brain stem and cerebellum [2].

Epilepsy Models Convulsant Agents GABA Depletion

Blood-Brain Barrier Penetration: L-Isomer Achieves Higher Brain Concentrations Than D-Isomer

Direct brain concentration measurements reveal that the lower in vivo convulsant efficacy of D-allylglycine is partially attributable to its slower penetration across the blood-brain barrier compared to the L-isomer [1]. Both isomers inhibit GAD to approximately the same extent in vitro (cell-free enzyme assays), yet L-allylglycine inhibits the enzyme more strongly than the D-isomer in vivo due to higher achievable brain concentrations [1]. This stereoselective BBB transport phenomenon means that simply substituting D- for L-allylglycine does not produce equivalent CNS exposure.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Mechanism of GAD Inhibition: Allylglycine Requires Metabolic Activation, Unlike Direct Competitive Inhibitors

Allylglycine is a weak direct GAD inhibitor in vitro, requiring high concentrations (1-80 mM) for effect [1]. Its in vivo potency derives from metabolic conversion by amino acid oxidases to 2-keto-4-pentenoic acid, which is 1,000-2,000× more potent as a GAD inhibitor [2]. In contrast, 3-mercaptopropionic acid acts as a direct competitive inhibitor with faster onset and does not require metabolic activation [3]. This mechanistic divergence explains the 30-60 minute latency before seizure onset following allylglycine administration, versus the rapid convulsant action of 3-mercaptopropionic acid.

Enzyme Inhibition GAD Metabolic Activation

Regional GABA Depletion Patterns: DL-Allylglycine Produces Widespread Reduction Distinct from Isoniazid and D-Allylglycine

Comparative analysis of regional brain GABA depletion reveals distinct spatial-temporal signatures for each GAD inhibitor. L-allylglycine (130 mg/kg) produces widespread GABA decreases across multiple brain regions, similar to methyldithiocarbazinate [1]. In contrast, isoniazid (250 mg/kg) causes rapid GABA depletion in pons-medulla with slower decreases in striatum and frontal cortex, while D-allylglycine (425 mg/kg) limits GABA decreases to cerebellum and pons-medulla only [1]. This regional selectivity stems from the differential distribution of D-amino acid oxidase, which is largely confined to brain stem and cerebellum [2].

GABA Neurochemistry Brain Region Specificity Convulsant Pharmacology

Industrial-Scale Enantiomeric Resolution: DL-Allylglycine as Cost-Effective Precursor for D-Allylglycine Production

DL-Allylglycine serves as the substrate for industrial-scale production of enantiomerically pure D-allylglycine via dynamic kinetic resolution. An engineered N-acetyl amino acid racemase variant (NAAAR G291D/F323Y) coupled with an enantiospecific acylase achieves 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations (50 g L⁻¹) [1]. This represents a 6-fold improvement in racemase activity over the wild-type enzyme and constitutes the first demonstration of NAAAR operating under industrially viable conditions for producing enantiomerically pure α-amino acids [1].

Chiral Resolution Biocatalysis Process Chemistry

GAD Inhibition Ex Vivo: L-Allylglycine Reduces Brain GAD Activity by 60% at Defined Dosing

In ex vivo mouse brain preparations, L-allylglycine reduces glutamate decarboxylase activity by 60% when administered at a dose of 39.8 μmol/g per hour [1]. At a higher dose of 1.2 mmol/kg (i.p.), L-allylglycine induces convulsions and decreases GABA concentration throughout the cerebellum, pons, medulla, striatum, cortex, and hippocampus in mice [1]. This ex vivo quantification provides a benchmark for validating GAD inhibition in experimental protocols, distinguishing allylglycine from alternative inhibitors that may show different dose-response relationships.

GABA Synthesis Enzyme Inhibition Ex Vivo Pharmacology

High-Impact Research and Industrial Applications of DL-Allylglycine


Preclinical Epilepsy and Seizure Modeling

DL-Allylglycine is employed to induce seizures in rodent and primate models for studying epilepsy mechanisms and screening anticonvulsant drug candidates. The racemic mixture provides the convulsant baseline established in foundational literature, with L-allylglycine inducing spontaneous seizures at 150-200 mg/kg i.v. in baboons and DL-allylglycine at 300-400 mg/kg i.v. [1]. The 30-60 minute latency before seizure onset, due to metabolic activation to 2-keto-4-pentenoic acid [2], allows for pre-treatment paradigms with test compounds.

GABAergic Neurotransmission and GAD Inhibition Studies

Researchers investigating GABA synthesis and inhibitory neurotransmission utilize DL-allylglycine as a pharmacological tool to deplete brain GABA levels. L-allylglycine reduces GAD activity by 60% ex vivo at 39.8 μmol/g/h [3] and produces widespread regional GABA decreases at 130 mg/kg [4]. The differential regional depletion patterns between L- and D-isomers enable studies of region-specific GABAergic circuit function [5].

Chiral Building Block Synthesis and Peptide Chemistry

DL-Allylglycine serves as an economical starting material for the enzymatic resolution of enantiopure D-allylglycine using engineered NAAAR/acylase systems [6]. The resolved D-allylglycine is a valuable chiral synthon for constructing non-natural amino acid-containing peptides, including cyclic opioid peptide agonists and antagonists , and as an alanine analog in microbiology for studying Bacillus spore germination.

Analytical Reference Standard for Amino Acid Quantitation

DL-Allylglycine is employed as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining L- and D-amino acids following derivatization with chiral Marfey‘s reagent . Its non-natural occurrence (not a human metabolite) [7] makes it suitable as an internal standard or calibration reference without interference from endogenous amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Allylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.